

# **$^1\text{H}$ NMR and $^{13}\text{C}$ NMR of 1-(Azetidin-3- $\text{YL}$ )pyrrolidine dihydrochloride**

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## Compound of Interest

Compound Name: 1-(Azetidin-3- $\text{YL}$ )pyrrolidine  
dihydrochloride

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An In-depth Technical Guide to the Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR of **1-(Azetidin-3- $\text{YL}$ )pyrrolidine Dihydrochloride**

## For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides predicted  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **1-(Azetidin-3- $\text{YL}$ )pyrrolidine dihydrochloride**. This data is derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data for this specific molecule is not publicly available. The experimental protocols provided are generalized best practices for the analysis of small organic amine hydrochlorides.

## Introduction

1-(Azetidin-3- $\text{YL}$ )pyrrolidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its rigid azetidine core and its pyrrolidine substituent, which are common motifs in bioactive molecules. The dihydrochloride salt form is often utilized to improve solubility and stability. A thorough understanding of its structure is critical, and NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. This guide presents the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data to aid researchers in the identification and characterization of this compound.

## Predicted NMR Data

The chemical shifts for **1-(Azetidin-3-yl)pyrrolidine dihydrochloride** are influenced by the electron-withdrawing effects of the protonated nitrogen atoms, leading to downfield shifts of adjacent protons and carbons. The rigidity of the azetidine ring and the stereochemistry at the point of substitution will also influence the coupling patterns observed.

### Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR chemical shifts are summarized in Table 1. The proton numbering corresponds to the structure shown in Figure 1.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-(Azetidin-3-yl)pyrrolidine Dihydrochloride**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1', H5'	3.2 - 3.5	m	-
H2', H4'	2.0 - 2.3	m	-
H3'	3.8 - 4.1	p	~7-8
H2, H4	3.9 - 4.2	m	-
H3	3.5 - 3.8	m	-
NH, $\text{NH}_2^+$	9.0 - 11.0	br s	-

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and are predicted for a  $\text{D}_2\text{O}$  solvent. The broad singlet for the amine protons is due to exchange with the solvent and concentration effects.

### Predicted $^{13}\text{C}$ NMR Data

The predicted  $^{13}\text{C}$  NMR chemical shifts are summarized in Table 2. The carbon numbering corresponds to the structure shown in Figure 1.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1-(Azetidin-3-yl)pyrrolidine Dihydrochloride**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C1', C5'	~50 - 55
C2', C4'	~23 - 28
C3'	~60 - 65
C2, C4	~55 - 60
C3	~30 - 35

Note: Chemical shifts are referenced to a standard and are predicted for a D<sub>2</sub>O solvent.

## Structural Visualization

The following diagram illustrates the chemical structure of **1-(Azetidin-3-yl)pyrrolidine dihydrochloride** with the atom numbering used for the NMR predictions.

Caption: Structure of 1-(Azetidin-3-yl)pyrrolidine with atom numbering.

## Experimental Protocols

The following is a standard protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for a small organic molecule hydrochloride salt.

### Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **1-(Azetidin-3-yl)pyrrolidine dihydrochloride** for <sup>1</sup>H NMR, and 20-50 mg for <sup>13</sup>C NMR.
- **Solvent Selection:** Deuterated water (D<sub>2</sub>O) is a suitable solvent for hydrochloride salts. Deuterated methanol (CD<sub>3</sub>OD) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) can also be used.[\[1\]](#)
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

- Internal Standard: An internal standard is typically not required as modern spectrometers can lock onto the deuterium signal of the solvent.<sup>[2]</sup> If required, a small amount of a suitable standard (e.g., DSS for D<sub>2</sub>O) can be added.

## NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Receiver Gain: Optimized automatically by the spectrometer.

### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

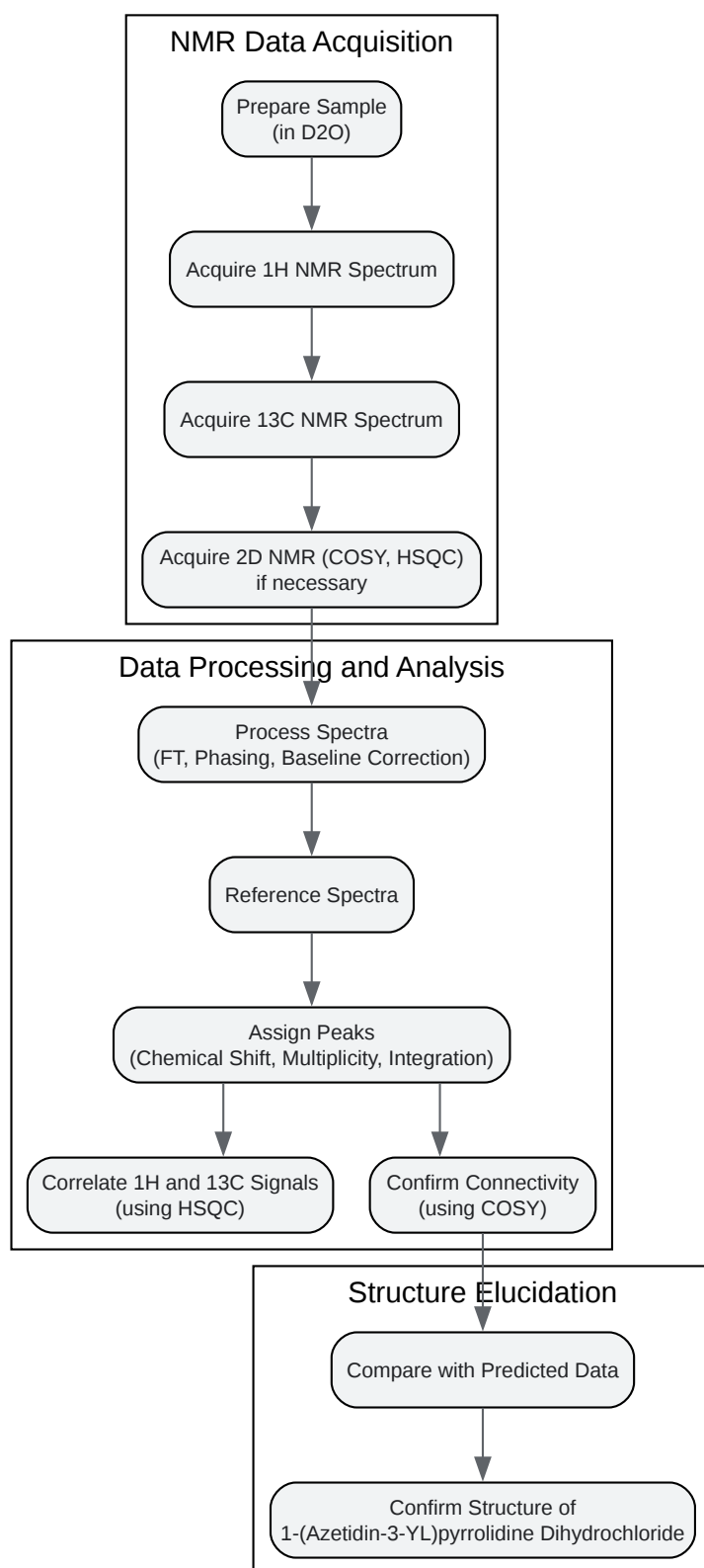
- Decoupling: Proton broadband decoupling during acquisition.

## Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$ , 1-2 Hz for  $^{13}\text{C}$ ) and perform a Fourier transform.
- Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak (e.g.,  $\text{D}_2\text{O}$  at  $\delta$  4.79 ppm for  $^1\text{H}$ ).
- Integration and Peak Picking: Integrate the signals in the  $^1\text{H}$  spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Logical Workflow for Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of **1-(Azetidin-3-YL)pyrrolidine dihydrochloride** using NMR spectroscopy.



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Caption: Workflow for NMR-based structure elucidation.

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## References

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